molecular formula C11H11N3O B6191648 N-methyl-N-phenyl-1H-imidazole-5-carboxamide CAS No. 1790870-07-3

N-methyl-N-phenyl-1H-imidazole-5-carboxamide

Cat. No.: B6191648
CAS No.: 1790870-07-3
M. Wt: 201.2
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Description

N-methyl-N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazole compounds.

Scientific Research Applications

N-methyl-N-phenyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1H-imidazole-5-carboxamide
  • N-methyl-1H-imidazole-5-carboxamide
  • N-methyl-N-phenyl-1H-imidazole-4-carboxamide

Uniqueness

N-methyl-N-phenyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications .

Properties

CAS No.

1790870-07-3

Molecular Formula

C11H11N3O

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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